Cas no 6341-24-8 ((R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride)
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
- D-2-Amino-3-(4-imidazolyl)propionic acid hydrochloride monohydrate
- D-Histidine hydrochloride monohydrate
- D-Histidine monohydrochloride monohydrate
- D-Histidine, hydrochloride
- (R)-histidine hydrochloride
- (R)-histidine monohydrochloride
- D-HISTIDINE HCL
- D-HISTIDINE HYDROCHLORIDE MONO
- D-Histidine hydrochloride monohydrateD-2-Amino-3-(4-imidazolyl)propionic acid
- d-histidine,monohydrochloride
- d-histidineHClmonohydrate
- R-(-)-Histidin-hydrochlorid
- AS-63473
- (2R)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
- 6341-24-8
- D-Histidine hydrochloride
- CS-0201938
- Q27896240
- D-histidine monohydrochloride
- NSC-46706
- (2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
- L-Histidine monohydrate monochloride
- UNII-9JJ15SV8X9
- NSC 46706
- DTXSID20884263
- SCHEMBL8002457
- HY-W142156
- AKOS016843849
- 9JJ15SV8X9
- HISTIDINE, D-, MONOHYDROCHLORIDE
- EINECS 228-733-3
- D-Histidine, HCl monohydrate
- D-Histidine, monohydrochloride
- Histidine monohydrochloride, D-
- D-Histidine, hydrochloride (1:1)
- NS00081141
- QZNNVYOVQUKYSC-NUBCRITNSA-N
- DA-62823
-
- MDL: MFCD00150081
- Inchi: 1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1
- InChI Key: QZNNVYOVQUKYSC-NUBCRITNSA-N
- SMILES: Cl.OC([C@@H](CC1=CN=CN1)N)=O
Computed Properties
- Exact Mass: 208.04903
- Monoisotopic Mass: 191.0461543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- Tautomer Count: 2
- Topological Polar Surface Area: 92
Experimental Properties
- Color/Form: Orthorhombic crystallization
- Melting Point: 254 °C (dec.) (lit.)
- Water Partition Coefficient: dissolution
- PSA: 120.6
- LogP: 0.86640
- Specific Rotation: -10 º (c=5% in 5 M HCl)
- Solubility: Soluble in water, insoluble in ethanol and ether.
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22;S24/25
- Safety Term:S22;S24/25
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00200-5g |
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride |
6341-24-8 | ≥98% (TLC) | 5g |
¥2208.0 | 2024-07-19 | |
| Alichem | A069004969-100g |
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride |
6341-24-8 | 95% | 100g |
$400.00 | 2023-09-01 | |
| Chemenu | CM187314-100g |
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride |
6341-24-8 | 95% | 100g |
$303 | 2021-06-09 | |
| Chemenu | CM187314-100g |
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride |
6341-24-8 | 95% | 100g |
$303 | 2023-02-18 | |
| eNovation Chemicals LLC | D771276-1g |
D-Histidine hydrochloride monohydrate |
6341-24-8 | 99% | 1g |
$55 | 2024-06-06 | |
| eNovation Chemicals LLC | D771276-5g |
D-Histidine hydrochloride monohydrate |
6341-24-8 | 99% | 5g |
$70 | 2024-06-06 | |
| eNovation Chemicals LLC | D771276-25g |
D-Histidine hydrochloride monohydrate |
6341-24-8 | 99% | 25g |
$150 | 2024-06-06 | |
| eNovation Chemicals LLC | D771276-100g |
D-Histidine hydrochloride monohydrate |
6341-24-8 | 99% | 100g |
$1870 | 2023-05-17 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ZH3076-1g |
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride |
6341-24-8 | ≥98% | 1g |
¥700元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ZH3076-5g |
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride |
6341-24-8 | ≥98% | 5g |
¥1850元 | 2023-09-15 |
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride Suppliers
(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
Research Brief on (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride (CAS: 6341-24-8)
The compound (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, with CAS number 6341-24-8, is a derivative of the naturally occurring amino acid histidine. This chiral compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development, particularly in the modulation of neurotransmitter systems and enzyme inhibition. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules and its interactions with various biological targets.
Recent research has focused on the synthesis and characterization of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, with an emphasis on optimizing its purity and yield for pharmaceutical applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the compound's structural integrity and enantiomeric purity. These efforts are critical for its potential use in preclinical and clinical studies.
One of the key areas of investigation involves the compound's interaction with histidine decarboxylase, an enzyme responsible for the production of histamine. Inhibitors of this enzyme are of interest for treating allergic reactions and gastrointestinal disorders. Preliminary in vitro studies suggest that (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride exhibits moderate inhibitory activity, making it a candidate for further optimization and development.
Another promising avenue of research explores the compound's potential as a building block for peptidomimetics and small-molecule therapeutics. Its imidazole moiety provides a versatile handle for chemical modifications, enabling the design of compounds with enhanced binding affinity and selectivity for target proteins. Recent publications highlight its use in the synthesis of novel inhibitors for enzymes involved in inflammatory pathways and cancer progression.
In addition to its pharmacological applications, (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride has been studied for its role in asymmetric catalysis. Researchers have utilized its chiral center to develop catalysts for enantioselective transformations, which are valuable in the synthesis of optically active pharmaceuticals. These advancements underscore the compound's versatility and potential impact on both medicinal chemistry and synthetic methodology.
Despite these promising developments, challenges remain in scaling up the synthesis of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride and ensuring its stability under various conditions. Future research directions may include the exploration of novel synthetic routes, the development of more potent derivatives, and comprehensive toxicity studies to assess its safety profile for therapeutic use.
In conclusion, (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride (CAS: 6341-24-8) represents a valuable tool in chemical biology and drug discovery. Its unique structural features and diverse applications make it a compound of interest for researchers aiming to address unmet medical needs. Continued investigation into its mechanisms of action and therapeutic potential will likely yield significant contributions to the field.
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